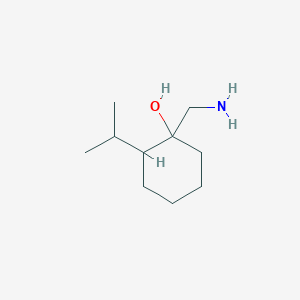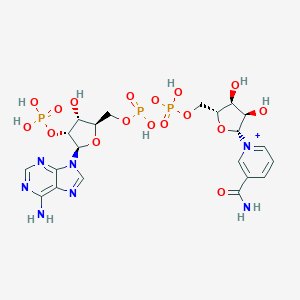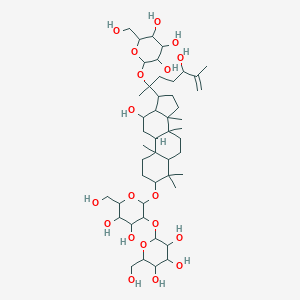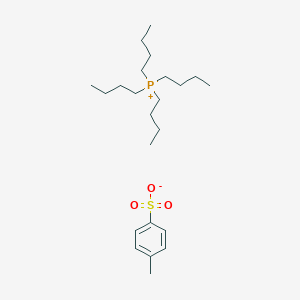![molecular formula C9H8N2O4S2 B058446 3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114282-93-8](/img/structure/B58446.png)
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide is a chemical compound that belongs to the benzothiadiazine family. It is commonly referred to as CMTD or CMTDIO. This compound has been widely researched for its potential applications in various scientific fields, including pharmacology, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
CMTD has been extensively researched for its potential applications in various scientific fields. In pharmacology, CMTD has been shown to exhibit antihypertensive, diuretic, and natriuretic effects. It has also been investigated for its potential use in the treatment of heart failure and renal diseases.
In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. CMTD has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys. It has also been investigated for its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body.
Wirkmechanismus
The mechanism of action of CMTD is complex and not fully understood. It is believed that CMTD works by inhibiting the activity of carbonic anhydrase, which leads to a decrease in the reabsorption of sodium and water in the kidneys. This, in turn, leads to an increase in the excretion of sodium and water, resulting in a decrease in blood volume and blood pressure.
Biochemische Und Physiologische Effekte
CMTD has been shown to have several biochemical and physiological effects. In pharmacology, CMTD has been shown to reduce blood pressure, increase urine output, and decrease the concentration of sodium and chloride ions in the blood. In biochemistry, CMTD has been shown to inhibit the activity of carbonic anhydrase, resulting in a decrease in the production of bicarbonate ions in the body. In physiology, CMTD has been shown to increase the excretion of sodium and water in the kidneys, resulting in a decrease in blood volume and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
CMTD has several advantages and limitations for lab experiments. One advantage is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for studying the regulation of blood pressure and electrolyte balance in the body. However, one limitation is that the synthesis of CMTD is a complex process that requires specialized knowledge and equipment. This can make it difficult for researchers who do not have access to these resources to study the compound.
Zukünftige Richtungen
There are several future directions for the research of CMTD. One direction is to investigate its potential use as a tool to study the regulation of blood pressure and electrolyte balance in the body. Another direction is to investigate its potential use in the treatment of heart failure and renal diseases. Additionally, the development of new synthesis methods for CMTD could make it more accessible to researchers who do not have access to specialized knowledge and equipment.
Synthesemethoden
The synthesis of CMTD involves the reaction of 2-mercaptobenzothiazole with chloroacetic acid to form 3-(carboxymethylthio)-2-mercaptobenzothiazole. This compound is then oxidized to form CMTD. The synthesis of CMTD is a complex process that requires specialized knowledge and equipment.
Eigenschaften
CAS-Nummer |
114282-93-8 |
|---|---|
Produktname |
3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C9H8N2O4S2 |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C9H8N2O4S2/c12-8(13)5-16-9-10-6-3-1-2-4-7(6)17(14,15)11-9/h1-4H,5H2,(H,10,11)(H,12,13) |
InChI-Schlüssel |
YYNZHMVYHPUDHL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(Diethylamino)phenyl]-4-(4-methoxyphenyl)-N,N,6-trimethyl-2-phenyl-4H-3,1-benzoxazin-7-amine](/img/structure/B58379.png)
![(6E)-4-Amino-3-[[4-[[4-[(2Z)-2-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoyl]amino]phenyl]diazenyl]-6-[(2-methoxyphenyl)hydrazinylidene]-5-oxonaphthalene-1-sulfonic acid](/img/structure/B58380.png)





![2-[(Diethoxyphosphinyl)methyl]-5-methyl-1H-pyrrole](/img/structure/B58395.png)